molecular formula C23H20N2O3 B10763591 Phenol, 4,4',4''-(4-ethyl-1H-pyrazole-1,3,5-triyl)tris- CAS No. 258847-15-3

Phenol, 4,4',4''-(4-ethyl-1H-pyrazole-1,3,5-triyl)tris-

Cat. No.: B10763591
CAS No.: 258847-15-3
M. Wt: 372.4 g/mol
InChI Key: NTZHVNBCKZNRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole ethyl agonist is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The ethyl agonist variant of pyrazole is particularly interesting due to its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole ethyl agonist typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of pyrazole ethyl agonist often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Pyrazole ethyl agonist undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Pyrazole ethyl agonist has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazole ethyl agonist involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist for certain receptors, enhancing their signaling pathways and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole ethyl agonist is unique due to its specific ethyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Properties

CAS No.

258847-15-3

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-[4-ethyl-2,5-bis(4-hydroxyphenyl)pyrazol-3-yl]phenol

InChI

InChI=1S/C23H20N2O3/c1-2-21-22(15-3-9-18(26)10-4-15)24-25(17-7-13-20(28)14-8-17)23(21)16-5-11-19(27)12-6-16/h3-14,26-28H,2H2,1H3

InChI Key

NTZHVNBCKZNRHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.